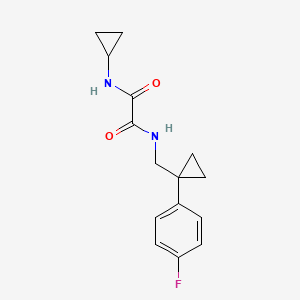
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have promising anticancer activity in preclinical studies, making it a potential candidate for cancer therapy.
Mecanismo De Acción
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide selectively inhibits RNA polymerase I transcription by binding to the DNA transcription initiation complex. This results in the downregulation of ribosomal RNA synthesis, which is required for cancer cell growth and proliferation. The inhibition of RNA polymerase I transcription leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It inhibits ribosomal RNA synthesis, leading to the downregulation of ribosomal proteins and subsequent inhibition of cancer cell growth. N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide also activates the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. In addition, N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and doxorubicin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has several advantages for lab experiments. It has shown potent anticancer activity in preclinical models, making it a promising candidate for cancer therapy. In addition, N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been shown to sensitize cancer cells to other anticancer agents, which could potentially improve the efficacy of combination therapies. However, N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been shown to have some toxic effects in preclinical studies, which could limit its clinical use.
Direcciones Futuras
There are several future directions for research on N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide. One potential direction is to investigate its efficacy in combination with other anticancer agents, such as immunotherapies or targeted therapies. Another direction is to explore the use of N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide in different types of cancer, such as pancreatic or lung cancer. Additionally, further studies are needed to determine the optimal dosing and administration of N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide in preclinical and clinical settings. Finally, more research is needed to understand the mechanism of action of N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide and its effects on normal cells and tissues.
Métodos De Síntesis
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is synthesized through a multi-step process that involves the reaction of several chemical reagents. The synthesis method was first described by Peltonen et al. in 2014. The starting material for the synthesis is 4-fluorobenzylamine, which is reacted with cyclopropylmethyl bromide to form the intermediate 4-fluorobenzyl-(cyclopropyl)methylamine. This intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative. The final step involves the reaction of the oxalyl chloride derivative with cyclopropylamine to yield N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide.
Aplicaciones Científicas De Investigación
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been extensively studied for its anticancer activity in preclinical models. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent inhibition of cancer cell growth. N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been tested in a variety of cancer cell lines, including breast, ovarian, and colon cancer, and has shown promising results in inhibiting tumor growth. In addition, N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide has been shown to sensitize cancer cells to other anticancer agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
N'-cyclopropyl-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-11-3-1-10(2-4-11)15(7-8-15)9-17-13(19)14(20)18-12-5-6-12/h1-4,12H,5-9H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQUCIGJNZHSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2621507.png)
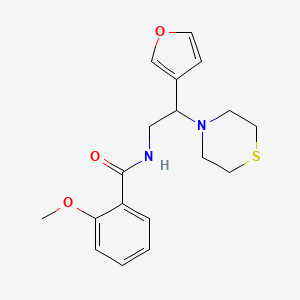
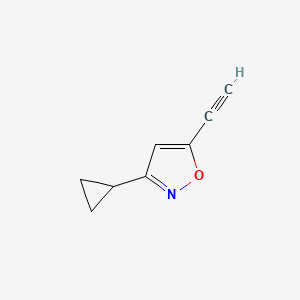
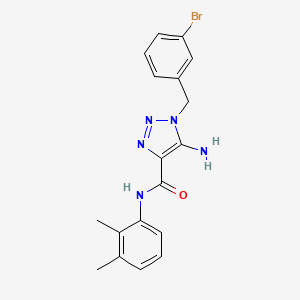
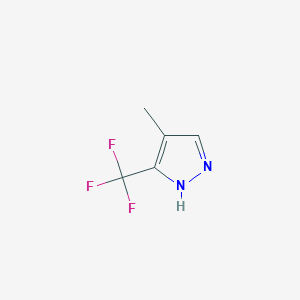
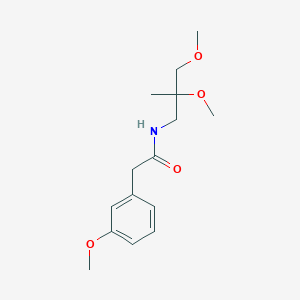
![2-(2,4-dichlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2621517.png)
![N-(2-(dimethylamino)-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2621520.png)
![2-{[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}butanoic acid](/img/structure/B2621525.png)
![(2Z)-N-(furan-2-ylmethyl)-7-hydroxy-2-{[3-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2621526.png)
![(Z)-8-(4-methoxyphenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2621527.png)
![3-(3-cyclopentylpropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2621528.png)
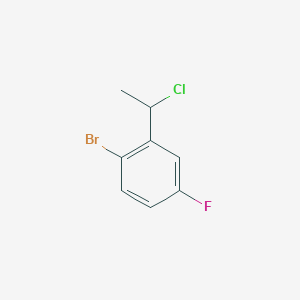
![5-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/no-structure.png)